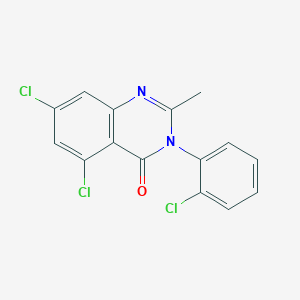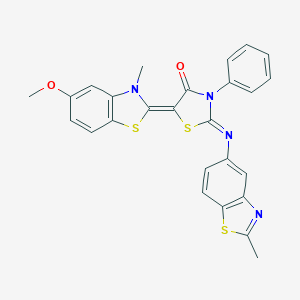
N-(4-chlorophenyl)-6-methyl-4-phenylquinazolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(4-chlorophenyl)-6-methyl-4-phenylquinazolin-2-amine” is a quinazoline derivative. Quinazolines are a class of organic compounds with a bicyclic structure made up of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . The presence of the amine (-NH2) and chlorophenyl (C6H4Cl) groups suggest that this compound could have various potential applications, possibly in the field of medicinal chemistry.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinazoline core, with the phenyl, chlorophenyl, and methyl groups attached at the appropriate positions. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to analyze and confirm the structure of such compounds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the amine, chlorophenyl, and methyl groups. The electron-donating amine and methyl groups and the electron-withdrawing chlorophenyl group could direct and influence electrophilic and nucleophilic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be determined by the functional groups present in the molecule .Mechanism of Action
Future Directions
The future research directions for this compound could involve exploring its potential applications, particularly in fields like medicinal chemistry, materials science, or chemical biology. Further studies could also aim to optimize its synthesis and improve our understanding of its properties and reactivity .
properties
IUPAC Name |
N-(4-chlorophenyl)-6-methyl-4-phenylquinazolin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3/c1-14-7-12-19-18(13-14)20(15-5-3-2-4-6-15)25-21(24-19)23-17-10-8-16(22)9-11-17/h2-13H,1H3,(H,23,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOURIQEPKDRTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-6-methyl-4-phenylquinazolin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-{4-[acetyl(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B412948.png)

![N-(2,6-dimethylphenyl)-2-morpholin-4-yl-1-[3-(trifluoromethyl)phenyl]-1,3-diazaspiro[4.4]non-2-en-4-imine](/img/structure/B412951.png)
![[3-Amino-6-(3-pyridinyl)thieno[2,3-b]pyridin-2-yl]{4-nitrophenyl}methanone](/img/structure/B412952.png)
![Methyl 2-{4-[acetyl(ethyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B412953.png)
![N-[(2-bromo-4-nitrophenyl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B412954.png)


![1-(4-chlorophenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1H-pyrrole-2,5-dione](/img/structure/B412957.png)
![3-[4-(2-Cyano-ethyl)-4-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-ylsulfanyl]-propionitrile](/img/structure/B412958.png)
![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-2-carbohydrazide](/img/structure/B412959.png)


